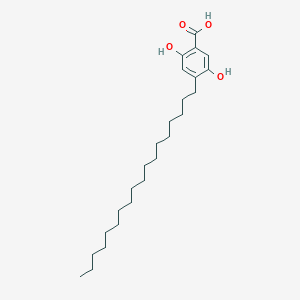

2,5-Dihydroxy-4-octadecylbenzoic acid

Description

Properties

CAS No. |

143090-95-3 |

|---|---|

Molecular Formula |

C25H42O4 |

Molecular Weight |

406.6 g/mol |

IUPAC Name |

2,5-dihydroxy-4-octadecylbenzoic acid |

InChI |

InChI=1S/C25H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-24(27)22(25(28)29)20-23(21)26/h19-20,26-27H,2-18H2,1H3,(H,28,29) |

InChI Key |

SRQHIMOCYODWKL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1O)C(=O)O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Engineering of 2,5 Dihydroxy 4 Octadecylbenzoic Acid

Elucidation of Putative Biosynthetic Routes to 2,5-Dihydroxy-4-octadecylbenzoic Acid

The formation of this compound is hypothesized to begin with the synthesis of its aromatic core, followed by the attachment of the long alkyl chain.

The biosynthesis is thought to initiate from primary metabolism, utilizing precursors from both the shikimate and fatty acid/polyketide pathways.

Shikimate Pathway Precursors : The aromatic core, 2,5-dihydroxybenzoic acid (gentisic acid), is a known product of the shikimate pathway. nih.gov This pathway starts with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), key intermediates of glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively. nih.govwikipedia.org Through a series of seven enzymatic steps, chorismate is formed, which serves as a crucial branch-point intermediate for the synthesis of various aromatic compounds. nih.govfrontiersin.org

Polyketide Pathway Precursors : The C18 octadecyl side chain is characteristic of fatty acid or polyketide biosynthesis. This process involves the sequential condensation of small carboxylic acid units, typically initiated by an acetyl-CoA starter unit and extended by malonyl-CoA extender units. rasmusfrandsen.dkwikipedia.orgnih.gov Each condensation step is catalyzed by a set of domains within a large multi-enzyme complex known as a polyketide synthase (PKS). wikipedia.orgresearchgate.net

A plausible early intermediate in this pathway is gentisic acid (2,5-dihydroxybenzoic acid) . Its formation from chorismate can occur via several proposed enzymatic steps, although the precise mechanisms can vary between organisms.

| Precursor Source | Key Precursors | Immediate Precursor to Aromatic Core |

| Shikimate Pathway | Phosphoenolpyruvate (PEP), Erythrose 4-phosphate (E4P) | Chorismate |

| Polyketide/Fatty Acid Pathway | Acetyl-CoA, Malonyl-CoA | Octadecanoyl-CoA (or a related activated C18 chain) |

The proposed biosynthetic pathway involves a series of enzymatic reactions to assemble the final molecule.

Formation of the Aromatic Core : Chorismate, derived from the shikimate pathway, is converted to 2,5-dihydroxybenzoic acid. This transformation likely involves enzymes such as a chorismatase or a series of hydroxylation and aromatization enzymes.

Synthesis of the Alkyl Chain : A Type I or Type II Polyketide Synthase (PKS) is proposed to synthesize the C18 octadecyl chain. This process starts with a starter unit (e.g., acetyl-CoA) and involves multiple rounds of condensation with extender units (e.g., malonyl-CoA), followed by reduction, dehydration, and further reduction steps to create the saturated alkyl chain. wikipedia.org

Alkylation of the Aromatic Ring : The final and most crucial step is the attachment of the C18 alkyl chain to the gentisic acid core. This is likely catalyzed by a specialized alkyltransferase or a related enzyme. The reaction would involve the electrophilic substitution of the aromatic ring with the activated octadecyl chain (e.g., octadecanoyl-CoA or a similar derivative). The alkylation is regioselective, occurring at the C4 position of the 2,5-dihydroxybenzoic acid ring.

| Reaction Step | Proposed Enzyme Class | Substrate(s) | Product |

| Aromatic Core Synthesis | Chorismatase / Hydroxylases | Chorismate | 2,5-Dihydroxybenzoic acid |

| Alkyl Chain Synthesis | Polyketide Synthase (PKS) | Acetyl-CoA, Malonyl-CoA | Octadecanoyl-CoA (or ACP-bound equivalent) |

| Aromatic Alkylation | Alkyltransferase | 2,5-Dihydroxybenzoic acid, Octadecanoyl-CoA | This compound |

The proposed hybrid pathway for this compound shares similarities with the biosynthesis of other natural products that have both aromatic and long-chain alkyl components.

Alkyl-quinolones : In Pseudomonas aeruginosa, the biosynthesis of 4-hydroxy-2-alkylquinolines (HAQs) involves the condensation of anthranilic acid (derived from the shikimate pathway) with a β-keto fatty acid (from fatty acid biosynthesis). This highlights a precedent for the convergence of these two pathways to produce alkylated aromatic compounds.

DNA-Alkylating Agents : Some antitumor natural products are known DNA-alkylating agents, and their biosynthesis can involve the combination of precursors from different metabolic routes to generate complex structures with alkylating functionalities. nih.gov

Alkylated Naphthoquinones and Anthraquinones : The biosynthesis of these compounds in plants often involves the shikimate pathway to produce the aromatic core, which is then prenylated or otherwise alkylated. rasmusfrandsen.dk

The key difference in the proposed biosynthesis of this compound lies in the specific length and saturation of the alkyl chain and its attachment to a dihydroxybenzoic acid moiety.

Genetic and Enzymatic Characterization of Biosynthetic Machinery

While specific genes and enzymes for this compound biosynthesis have not been identified, established molecular biology and biochemical techniques can be employed for their discovery and characterization.

The identification of the gene cluster responsible for the biosynthesis of this compound would likely involve a combination of genomic and transcriptomic approaches.

Genome Mining : In a producing organism, the genome can be sequenced and searched for genes encoding putative PKSs, shikimate pathway enzymes, and alkyltransferases that are clustered together. The presence of such a cluster provides a strong indication of a coordinated biosynthetic pathway.

Transcriptome Analysis : By comparing the gene expression profiles of the organism under producing and non-producing conditions, differentially expressed genes within a putative biosynthetic cluster can be identified.

Once candidate genes are identified, they can be amplified by PCR and cloned into suitable expression vectors for further study.

To confirm the function of the cloned genes, they can be expressed in a heterologous host, such as Escherichia coli or Streptomyces coelicolor. nih.govrsc.org

Heterologous Expression : The cloned genes, either individually or as a cluster, are introduced into the expression host. The host is then cultured under conditions that induce gene expression. The production of this compound or its intermediates in the heterologous host would confirm the function of the cloned genes. biorxiv.orgmdpi.com

Enzyme Purification : For in vitro characterization, the recombinant enzymes can be engineered with affinity tags (e.g., His-tag) to facilitate their purification from the host cell lysate using chromatography techniques.

Enzyme Assays : The purified recombinant enzymes can then be used in in vitro assays with their proposed substrates to confirm their specific catalytic activity and to determine their kinetic parameters. For instance, a putative alkyltransferase would be incubated with 2,5-dihydroxybenzoic acid and octadecanoyl-CoA to verify the formation of the final product.

| Approach | Description | Expected Outcome |

| Genome Mining | Searching sequenced genomes for gene clusters containing PKS, shikimate pathway, and alkyltransferase homologs. | Identification of a putative biosynthetic gene cluster for this compound. |

| Heterologous Expression | Expressing the candidate gene cluster in a host organism like E. coli. | Production of this compound, confirming the function of the gene cluster. |

| Enzyme Purification & Assays | Purifying individual enzymes and testing their activity with predicted substrates in vitro. | Confirmation of the specific function of each enzyme in the biosynthetic pathway. |

Biochemical and Mechanistic Studies of this compound Biosynthetic Enzymes

The proposed biosynthesis of this compound is hypothesized to be catalyzed by a set of enzymes analogous to those involved in the production of other alkylresorcylic acids. This would likely involve a type III polyketide synthase (PKS) and a polyketide cyclase. The PKS, tentatively named Octadecylbenzoic Acid Synthase (OBAS), would catalyze the condensation of an octadecanoyl-CoA starter unit with three molecules of malonyl-CoA to form a linear tetraketide intermediate. Subsequently, a cyclase, termed this compound cyclase (OAC-like protein), would facilitate the correct cyclization and aromatization of this intermediate to yield the final product.

Understanding the kinetic properties and substrate preferences of the biosynthetic enzymes is crucial for optimizing the production of this compound. Although specific kinetic data for the enzymes involved in its synthesis are not available, we can extrapolate potential characteristics based on studies of similar enzymes, such as olivetol (B132274) synthase (OLS) and alkylresorcylic acid synthases. nih.govnih.gov

Hypothetical Enzyme Kinetics:

The key enzyme, OBAS, would be expected to exhibit Michaelis-Menten kinetics. A hypothetical analysis of its substrate specificity would likely reveal a strong preference for octadecanoyl-CoA as the starter unit, with diminishing activity for shorter or longer acyl-CoA chains. The affinity for the extender unit, malonyl-CoA, would also be a critical parameter.

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| Octadecanoyl-CoA | 15 | 0.5 | 3.3 x 10⁴ |

| Hexadecanoyl-CoA | 50 | 0.2 | 4.0 x 10³ |

| Eicosanoyl-CoA | 80 | 0.1 | 1.25 x 10³ |

| Malonyl-CoA | 25 | - | - |

Note: The data presented in this table are hypothetical and intended for illustrative purposes, based on known characteristics of type III polyketide synthases.

The three-dimensional structures of the biosynthetic enzymes, particularly in complex with their substrates or products, would provide invaluable insights into the catalytic mechanism and the basis for substrate specificity. X-ray crystallography and cryo-electron microscopy are powerful techniques for elucidating such structures.

Based on the known structures of other type III PKSs, such as chalcone (B49325) synthase and stilbene (B7821643) synthase, OBAS would likely exist as a homodimer with a conserved α/β/α-fold. researchgate.net The active site would be located in a deep cavity at the monomer-monomer interface. The binding pocket for the octadecanoyl-CoA starter unit would be predominantly hydrophobic to accommodate the long alkyl chain. Specific residues within this pocket would be responsible for discriminating between different chain lengths. The product, this compound, would be positioned within the active site to facilitate its release after cyclization. Understanding these structural details would enable rational, structure-guided protein engineering to alter substrate specificity or improve catalytic efficiency.

Strategies for Metabolic Engineering and Biotechnological Production of this compound

The production of this compound in a microbial host offers a sustainable alternative to chemical synthesis. Metabolic engineering strategies are essential to optimize the production host for high-titer and high-yield manufacturing.

The first step in establishing a microbial production platform is the reconstruction of the biosynthetic pathway in a suitable heterologous host, such as Escherichia coli or Saccharomyces cerevisiae. nih.govsjtu.edu.cn This involves the cloning and expression of the genes encoding the key enzymes, OBAS and the OAC-like protein. Codon optimization of these genes for the chosen host is often necessary to ensure high levels of protein expression.

Further optimization would involve balancing the expression levels of the pathway enzymes to avoid the accumulation of inhibitory intermediates and to maximize the flux towards the final product. This can be achieved by using promoters of varying strengths to control the transcription of each gene.

| OBAS Promoter | OAC-like Promoter | This compound Titer (mg/L) |

|---|---|---|

| pTrc (Medium) | pBAD (Low) | 50 |

| pT7 (High) | pTrc (Medium) | 150 |

| pT7 (High) | pT7 (High) | 250 |

Note: This table presents hypothetical data to illustrate the impact of promoter strength on product titer.

Genetic modification of the host strain is a powerful strategy to improve the production of the target compound. The CRISPR-Cas9 system has emerged as a versatile tool for precise and efficient genome editing in a wide range of organisms. nih.gov

Key genetic modifications could include:

Deletion of competing pathways: Knocking out genes involved in pathways that compete for the precursors, octadecanoyl-CoA and malonyl-CoA, can redirect the carbon flux towards the desired product. For example, deleting genes involved in fatty acid degradation (β-oxidation) would prevent the breakdown of the octadecanoyl-CoA starter unit.

Integration of pathway genes: Integrating the biosynthetic pathway genes into the host chromosome can lead to more stable and consistent production compared to plasmid-based expression.

The biosynthesis of polyketides is a resource-intensive process that requires a sufficient supply of precursors and cofactors.

Precursor Supply: The availability of octadecanoyl-CoA and malonyl-CoA is critical. Overexpression of acetyl-CoA carboxylase (ACC), which catalyzes the conversion of acetyl-CoA to malonyl-CoA, is a common strategy to increase the malonyl-CoA pool. biorxiv.org To enhance the supply of octadecanoyl-CoA, genes involved in fatty acid biosynthesis can be overexpressed, or the host can be engineered to efficiently utilize exogenous fatty acids.

Cofactor Balancing: The synthesis of the octadecanoyl-CoA starter unit via fatty acid synthesis is a reductive process that consumes NADPH. Engineering the central carbon metabolism to increase the regeneration of NADPH can significantly improve the production of long-chain fatty acids and, consequently, this compound. This can be achieved by overexpressing enzymes of the pentose phosphate pathway or by introducing heterologous transhydrogenases.

By implementing these multifaceted metabolic engineering strategies, it is plausible to develop a robust and efficient microbial platform for the sustainable production of this compound.

Information regarding the biosynthetic pathways and metabolic engineering of this compound is not available in the provided search results.

Extensive searches for the biosynthesis, metabolic engineering, and fermentation optimization of the specific chemical compound this compound did not yield any relevant information. The scientific literature accessible through the performed searches does not appear to contain studies detailing the natural biosynthetic routes or efforts to engineer microorganisms for the production of this particular molecule.

Consequently, it is not possible to provide an article on the "" or to detail the "Fermentation Process Optimization for Increased Yield and Titer" as requested.

The search results did provide information on the metabolic engineering of other compounds, such as muconic acid, 2,4-dihydroxybutyric acid, and poly-(3-hydroxyoctanoic acid), as well as the chemical synthesis of related structures like 2,5-dihydroxy-1,4-benzoquinone (B104904) for applications in metal-organic frameworks. However, this information is not applicable to the specific compound of interest, this compound.

Therefore, the requested article cannot be generated based on the currently available information from the search results.

Advanced Synthetic Methodologies for 2,5 Dihydroxy 4 Octadecylbenzoic Acid and Its Analogs

Chemo-Enzymatic and Biocatalytic Synthesis of Dihydroxybenzoic Acid Derivatives

Biocatalysis offers a green and efficient alternative to traditional chemical methods, utilizing enzymes to perform specific transformations under mild conditions. mdpi.comresearchgate.net Oxidoreductases, in particular, have shown great promise in the synthesis and modification of phenolic compounds. nih.govnih.gov

Laccases are a class of multi-copper oxidoreductase enzymes that catalyze the one-electron oxidation of phenolic substrates using molecular oxygen as the electron acceptor, producing water as the only byproduct. nih.govnih.gov This oxidation generates highly reactive phenoxy radicals. rsc.org These radicals can then undergo non-enzymatic, spontaneous coupling reactions to form new C-C or C-O bonds, leading to dimers, oligomers, and polymers. rsc.orgresearchgate.neta-z.lu

While laccases are primarily used for polymerization or dimerization, their application in synthesizing derivatives of dihydroxybenzoic acid is an active area of research. researchgate.netmdpi.com The process involves:

Enzymatic Oxidation: A laccase enzyme oxidizes a dihydroxybenzoic acid derivative, generating a radical intermediate.

Radical Coupling: This radical can either couple with another identical radical (homomolecular coupling) to form a dimer or with a different phenolic molecule (heteromolecular coupling) to create novel hybrid structures. researchgate.netsemanticscholar.org

This methodology is particularly valuable for creating a library of analogs of the parent molecule. For example, laccases can catalyze the coupling of 2,5-dihydroxybenzoic acid with aminophenols to form phenoxazines or with other antibiotics to synthesize new hybrid drugs. mdpi.comresearchgate.netsemanticscholar.org The key advantage of this approach lies in its environmental sustainability, operating at room temperature in aqueous solutions and requiring only atmospheric oxygen. nih.govsemanticscholar.org

| Enzyme Class | Example | Catalytic Function | Application in Phenolic Synthesis |

|---|---|---|---|

| Laccase | Trametes versicolor laccase | One-electron oxidation of phenols using O₂ | Dimerization and polymerization of dihydroxybenzoic acids; synthesis of phenoxazines and other heterodimers. mdpi.comsemanticscholar.org |

| Peroxidase | Horseradish Peroxidase (HRP) | One-electron oxidation of phenols using H₂O₂ | Polymerization of phenolic compounds; often used in biosensors. nih.gov |

| Decarboxylase | 2,6-dihydroxybenzoic acid decarboxylase | Reversible carboxylation/decarboxylation | Can be used in reverse to carboxylate resorcinol (B1680541) derivatives to form dihydroxybenzoic acids. mdpi.com |

Enzymatic Derivatization and Functionalization

The functionalization of 2,5-dihydroxy-4-octadecylbenzoic acid through enzymatic pathways represents a green chemistry approach to creating novel derivatives. mdpi.com Biocatalysis, particularly using enzymes like lipases, offers high selectivity and mild reaction conditions, which are often difficult to achieve with traditional chemical synthesis. nih.gov Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze esterification and transesterification reactions, typically in organic solvents or aqueous micellar media, to modify carboxylic acid groups or hydroxyl moieties. nih.govrsc.org

One primary application of enzymatic derivatization is lipophilization, which modifies a compound's solubility in nonpolar environments. mdpi.com For this compound, the carboxylic acid group is a prime target for lipase-catalyzed esterification. For instance, lipases such as Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B (CALB), have proven highly efficient in catalyzing the esterification of similar phenolic acids with various alcohols. researchgate.net This process could be used to convert the carboxylic acid of the target molecule into a range of alkyl or aryl esters, thereby modulating its physicochemical properties. The enzymatic synthesis of phenolic lipids has been demonstrated through the transesterification of phenolic acids with oils, a strategy that could be adapted to produce mono- or diacylglycerol esters of this compound. nih.gov

Furthermore, enzymatic systems can be employed to functionalize the long alkyl side chain. Chemomimetic biocatalytic systems, for example, have been developed for the selective oxidation of aliphatic C–H bonds in alkylphenols. pnas.org Such a system could potentially introduce hydroxyl groups at specific positions along the octadecyl chain, creating more polar analogs with altered biological activities. pnas.org Engineered enzymes also offer pathways to creating chiral motifs, which could be relevant if functionalization of the side chain creates stereocenters. nih.gov These biocatalytic approaches avoid the need for protecting groups and often proceed with high regio- and stereoselectivity. nih.govpnas.org

| Enzymatic Reaction | Target Moiety | Enzyme Class/Example | Potential Product | Reference |

|---|---|---|---|---|

| Esterification | Carboxylic Acid | Lipase (e.g., Novozym 435) | Alkyl or Aryl Esters | researchgate.net |

| Transesterification | Carboxylic Acid | Lipase | Phenolic Mono- and Diacylglycerols | nih.gov |

| Hydroxylation | Octadecyl Side Chain | P450 Monooxygenase System | Hydroxylated Side Chain Analogs | pnas.org |

| Polymerization | Carboxylic Acid / Hydroxyl Groups | Lipase | Polyesters | nih.gov |

Development of Diverse Synthetic Analogs of this compound

Diversification Strategies for the Octadecyl Side Chain

Chain Length Variation: Synthesis of analogs with shorter (e.g., dodecyl, hexadecyl) or longer (e.g., eicosyl) alkyl chains can be achieved by employing different alkylating agents during the initial synthesis, such as in Friedel-Crafts alkylation of the gentisic acid precursor.

Introduction of Unsaturation: Olefinic bonds can be introduced into the alkyl chain using standard olefination reactions (e.g., Wittig reaction) on a suitable aldehyde precursor prior to its attachment to the aromatic core. Alternatively, elimination reactions from a halogenated or hydroxylated side chain could yield unsaturated analogs.

Branching: The use of branched alkylating agents (e.g., iso-octadecyl bromide) in the synthesis would yield analogs with altered steric profiles, potentially influencing binding interactions with biological targets.

Functionalization: As mentioned in the enzymatic section, selective oxidation of C-H bonds can introduce hydroxyl groups. pnas.org Chemical methods, such as radical halogenation followed by nucleophilic substitution, can be used to introduce a wider variety of functional groups, including amines, thiols, or azides, providing handles for further conjugation.

| Modification Strategy | Synthetic Approach | Potential Impact | Reference |

|---|---|---|---|

| Varying Chain Length | Use of different long-chain alkyl halides in Friedel-Crafts alkylation. | Modulates lipophilicity and membrane partitioning. | google.com |

| Introducing Unsaturation | Wittig reaction on an aldehyde-functionalized precursor; Dehydrohalogenation. | Alters chain conformation and rigidity. | N/A |

| Adding Branching | Use of branched alkylating agents. | Increases steric bulk, potentially improving target selectivity. | N/A |

| Terminal Functionalization | Synthesis from ω-functionalized alkylating agents (e.g., 18-bromo-octadecan-1-ol). | Allows for conjugation to other molecules or surfaces. | N/A |

| Internal Functionalization | Biocatalytic C-H oxidation; Radical halogenation followed by substitution. | Introduces polarity and hydrogen bonding capacity along the chain. | pnas.org |

Modifications of the Dihydroxybenzoic Acid Core Structure

The dihydroxybenzoic acid moiety is a key pharmacophore, offering multiple sites for modification to probe its role in biological activity. These sites include the carboxylic acid, the two phenolic hydroxyl groups, and the aromatic ring itself.

The carboxylic acid can be converted into a variety of functional groups. For example, condensation reactions can yield a series of amides or hydrazide-hydrazones, which have been explored for other dihydroxybenzoic acid derivatives. mdpi.com Esterification, either through chemical methods or lipase-catalyzed reactions, provides another route to modify this group and alter the compound's polarity and pharmacokinetic profile. mdpi.com

The phenolic hydroxyl groups can be selectively acylated or alkylated. For instance, derivatives of 2,4-dihydroxybenzoic acid have been prepared where one or both hydroxyl groups are converted to esters (e.g., acetoxy) or ethers (e.g., pentafluoropropoxy) to modulate their acidic character and hydrogen-bonding capabilities. google.com

Finally, further substitution on the aromatic ring could be explored. While synthetically challenging due to the existing substitution pattern, electrophilic aromatic substitution reactions could potentially introduce nitro, halogen, or other groups at the available positions on the ring, further expanding the chemical space of the analogs.

| Target Site | Modification | Synthetic Method | Example from Analogous Compounds | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Amide/Hydrazone Formation | Condensation with amines/hydrazines | Hydrazide-hydrazones of 2,4-dihydroxybenzoic acid | mdpi.com |

| Carboxylic Acid | Esterification | Fischer esterification; Lipase catalysis | Butyl dihydrocaffeate | mdpi.com |

| Hydroxyl Groups | Acylation | Reaction with acyl chlorides/anhydrides | 2-Acetoxy-4-(pentafluoropropoxy)benzoic acid | google.com |

| Hydroxyl Groups | Alkylation (Etherification) | Williamson ether synthesis | 2-Hydroxy-4-(pentafluoropropoxy)benzoic acid | google.com |

| Aromatic Ring | Halogenation/Nitration | Electrophilic Aromatic Substitution | 3-Bromo-4-hydroxy derivatives | mdpi.com |

Fragment-Based Synthesis Approaches

Fragment-based drug discovery (FBDD) principles can be adapted to create a diverse library of this compound analogs efficiently. nih.gov This approach involves the deconstruction of the target molecule into key building blocks, which are then synthesized and combined in a modular fashion. scirp.org

For this compound, the logical fragments are:

The Alkyl Tail: A library of diverse lipid tails (the "octadecyl" fragment) could be prepared with variations in length, branching, and functionalization, as described in section 3.3.1. These fragments would typically possess a reactive handle, such as a halide or a terminal alkyne/azide for click chemistry.

The Aromatic Core: A library of substituted 2,5-dihydroxybenzoic acid precursors (or related dihydroxyaromatic cores) could be synthesized.

The synthesis would then involve coupling these two sets of fragments. For example, a library of alkyl halides could be coupled with a 2,5-dihydroxybenzoic acid precursor via a Friedel-Crafts alkylation reaction. This modular approach allows for the rapid generation of a large number of analogs from a smaller number of initial building blocks. This strategy is particularly powerful for exploring the chemical space around a hit compound to optimize its activity and properties. nih.govbroadinstitute.org Such methods enable a more efficient structure-activity relationship (SAR) exploration compared to the linear synthesis of each analog individually. broadinstitute.org

Mechanistic Investigations and Structure Activity Relationship Studies of 2,5 Dihydroxy 4 Octadecylbenzoic Acid

Elucidation of Cellular and Molecular Mechanisms of Action for 2,5-Dihydroxy-4-octadecylbenzoic Acid

The biological activity of this compound is underpinned by its interactions with specific cellular components and its ability to modulate key signaling pathways. The presence of the long octadecyl chain suggests a propensity for interaction with hydrophobic environments within the cell, such as biological membranes and the hydrophobic pockets of proteins.

Identification of Direct Protein Targets and Binding Partners

While direct protein targets for this compound have not been definitively identified in the available literature, studies on the parent molecule, 2,5-dihydroxybenzoic acid (gentisic acid), offer valuable insights. For instance, 2,5-dihydroxybenzoic acid has been shown to interact with the chemokine receptor CCR2. nih.gov Molecular docking studies predict that it can compete with the natural ligand, CCL2, for binding to this receptor. nih.gov The addition of the C18 alkyl chain in this compound would significantly increase its lipophilicity, potentially enhancing its affinity for transmembrane proteins like G protein-coupled receptors, including CCR2, by facilitating interactions with the lipid bilayer and hydrophobic domains of the receptor.

Furthermore, amphipathic benzoic acid derivatives bearing long aliphatic tails have been shown to bind within the hydrophobic tunnel of enzymes such as LpxC, a zinc-dependent deacetylase in Gram-negative bacteria. nih.gov This suggests that this compound could potentially target enzymes with similar hydrophobic channels. The octadecyl tail could anchor the molecule within such a pocket, allowing the dihydroxybenzoic acid headgroup to interact with the active site.

Modulation of Cellular Signaling Pathways (e.g., ERK1/2, NF-κB, cAMP)

The modulation of cellular signaling pathways is a key aspect of the mechanism of action of many bioactive molecules. Research on 2,5-dihydroxybenzoic acid has demonstrated its ability to suppress the activation of nuclear factor-κB (NF-κB), a critical regulator of inflammation. nih.gov This suppression is linked to its interaction with the CCL2-CCR2 axis. nih.gov Given that the NF-κB pathway is often downstream of chemokine receptor activation, it is plausible that this compound exerts similar, if not more potent, inhibitory effects on this pathway due to its enhanced lipophilicity potentially leading to greater membrane and receptor interaction.

While direct evidence for the modulation of the ERK1/2 and cAMP pathways by this compound is not available, these pathways are commonly interconnected with inflammatory and cellular proliferation processes. For example, studies on other phenolic compounds have shown modulation of the ERK and PI3K/AKT signaling pathways. mdpi.com Future research should investigate whether the lipophilic nature of this compound influences these critical signaling cascades.

Investigation of Intracellular Localization and Distribution

The intracellular fate of a compound is heavily influenced by its physicochemical properties. The long octadecyl chain of this compound imparts a significant lipophilic character to the molecule. This suggests that it would readily partition into cellular membranes, including the plasma membrane and the membranes of organelles such as the endoplasmic reticulum and mitochondria. This localization could be crucial for its biological activity, placing it in close proximity to membrane-bound enzymes and receptors. The distribution into hydrophobic compartments would also likely lead to a lower concentration in the aqueous cytoplasm.

Effects on Cellular Processes and Homeostasis

By modulating signaling pathways and potentially interacting with key proteins, this compound is likely to affect various cellular processes. The inhibition of the NF-κB pathway suggests a role in mitigating inflammatory responses. nih.gov Furthermore, the parent compound, 2,5-dihydroxybenzoic acid, has been shown to reduce lipid accumulation in hepatocytes. nih.gov The enhanced lipophilicity of the octadecyl derivative could potentially augment this effect, suggesting a role in maintaining cellular lipid homeostasis. The antioxidant properties associated with the dihydroxybenzoic acid moiety could also contribute to cellular protection against oxidative stress, a key factor in maintaining cellular homeostasis. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound Analogs

While specific SAR studies on a series of this compound analogs are not extensively documented, general principles can be inferred from studies on other substituted benzoic acid derivatives. The biological activity of this compound is determined by the interplay of its three key structural features: the dihydroxy-substituted benzene (B151609) ring, the carboxylic acid group, and the long alkyl chain at the 4-position.

Synthesis and Biological Evaluation of Systematically Modified Analogs

Systematic modification of the this compound structure would be crucial to delineate the contribution of each functional group to its biological activity. A general synthetic route could involve the Friedel-Crafts acylation of a protected hydroquinone with an 18-carbon acyl chloride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone to yield the octadecyl chain. Subsequent carboxylation and deprotection would yield the final product.

The biological evaluation of systematically modified analogs would provide a clearer understanding of the SAR. The following table outlines potential modifications and their predicted impact on activity based on general medicinal chemistry principles.

| Modification | Rationale | Predicted Impact on Activity |

| Variation of Alkyl Chain Length | To probe the optimal length for hydrophobic interactions. | Shorter chains may reduce affinity for hydrophobic pockets, while longer chains might decrease solubility and bioavailability. An optimal length likely exists for specific protein targets. |

| Modification of Hydroxyl Groups | To assess the role of hydrogen bonding and antioxidant activity. | Methylation or removal of one or both hydroxyl groups would likely reduce antioxidant capacity and could diminish binding affinity to targets that rely on hydrogen bond donation. |

| Esterification of Carboxylic Acid | To evaluate the importance of the acidic proton and charge. | Esterification would neutralize the negative charge at physiological pH, which could alter receptor interactions and cellular uptake. It may also increase membrane permeability. |

| Positional Isomers of the Alkyl Chain | To understand the spatial requirements for binding. | Moving the octadecyl chain to a different position on the benzene ring would significantly alter the molecule's shape and could disrupt key binding interactions. |

The following table summarizes the known activities of related dihydroxybenzoic acid isomers, highlighting the importance of the substitution pattern.

| Compound | Observed Activity | Reference |

| 2,3-Dihydroxybenzoic acid | Strong antioxidant activity | nih.gov |

| 2,5-Dihydroxybenzoic acid | Moderate antioxidant activity, α-amylase inhibition | nih.govmdpi.com |

| 3,4-Dihydroxybenzoic acid | Strong antioxidant activity | nih.gov |

| 3,5-Dihydroxybenzoic acid | Strong antioxidant activity | nih.gov |

This data underscores that the positioning of the hydroxyl groups significantly influences the biological properties of the benzoic acid core. The addition of the 4-octadecyl chain would further modulate these activities by introducing a strong lipophilic element.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a compound and its biological activity. longdom.org For a molecule like this compound, with its distinct polar head group and a long nonpolar alkyl chain, QSAR models can be instrumental in predicting its biological effects and optimizing its structure for enhanced activity.

In a typical QSAR study of analogous long-chain fatty acids and benzoic acid derivatives, various molecular descriptors would be calculated to quantify the physicochemical properties of the molecule. dergipark.org.trnih.gov These descriptors are categorized into several classes, including:

Electronic Descriptors: These pertain to the electron distribution in the molecule and include parameters like partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the hydroxyl and carboxylic acid groups would significantly influence these electronic properties.

Steric Descriptors: These describe the size and shape of the molecule. Parameters such as molecular weight, molecular volume, and surface area are considered. The long octadecyl chain is a major contributor to the steric properties of the target compound.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, a critical factor for its interaction with biological membranes and hydrophobic binding pockets of proteins. The partition coefficient (log P) is a key hydrophobic descriptor, and for this compound, the octadecyl tail would confer a high degree of lipophilicity. nih.gov

Topological Descriptors: These are numerical values that describe the atomic connectivity in the molecule.

Once these descriptors are calculated for a series of analogs of this compound with varying biological activities, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a QSAR model. dergipark.org.tr This model is then validated to ensure its predictive power. A well-validated QSAR model can be used to predict the biological activity of newly designed molecules, thereby guiding the synthesis of more potent and selective compounds.

| Descriptor Class | Examples | Relevance to this compound |

|---|---|---|

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Influenced by the hydroxyl and carboxylic acid groups, affecting interactions with polar residues in target proteins. |

| Steric | Molecular weight, Molecular volume, Surface area | Largely determined by the long octadecyl chain, influencing binding pocket fit. |

| Hydrophobic | Log P (partition coefficient) | High lipophilicity due to the octadecyl tail, critical for membrane permeability and hydrophobic interactions. nih.gov |

| Topological | Connectivity indices | Describes the overall shape and branching of the molecule. |

Determination of Key Pharmacophoric Features for Target Interaction

A pharmacophore model represents the essential spatial arrangement of molecular features that are necessary for a molecule to interact with a specific biological target. mdpi.com For this compound, the key pharmacophoric features can be deduced from its chemical structure, which is composed of a hydrophilic dihydroxybenzoic acid head and a lipophilic octadecyl tail.

The likely pharmacophoric features of this compound include:

Hydrogen Bond Donors: The two hydroxyl groups and the carboxylic acid group on the benzene ring can act as hydrogen bond donors.

Hydrogen Bond Acceptors: The oxygen atoms of the hydroxyl and carboxylic acid groups can serve as hydrogen bond acceptors.

Aromatic Ring: The benzene ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding site of a target protein.

Hydrophobic Feature: The long octadecyl chain is a prominent hydrophobic feature that would likely interact with a hydrophobic pocket or channel in the target protein.

Pharmacophore models can be generated using ligand-based or structure-based approaches. nih.gov In the absence of a known 3D structure of the target protein, a ligand-based pharmacophore model can be developed by aligning a set of active molecules and identifying the common chemical features. If the 3D structure of the target is available, a structure-based pharmacophore model can be generated by analyzing the interactions between the ligand and the protein in the binding site. acs.org

| Pharmacophoric Feature | Structural Origin in this compound | Potential Interaction with Target |

|---|---|---|

| Hydrogen Bond Donor | Hydroxyl groups, Carboxylic acid group | Interaction with hydrogen bond acceptor groups on the protein (e.g., carbonyl oxygen of the peptide backbone). |

| Hydrogen Bond Acceptor | Oxygen atoms of hydroxyl and carboxylic acid groups | Interaction with hydrogen bond donor groups on the protein (e.g., amide nitrogen of the peptide backbone). |

| Aromatic Ring | Benzene ring | π-π stacking with aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan). |

| Hydrophobic Feature | Octadecyl chain | Interaction with hydrophobic pockets or channels in the target protein. |

Mechanistic Insights from SAR Data Correlating Structure to Biological Response

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound, SAR studies would involve systematically modifying different parts of the molecule and evaluating the effect of these modifications on its biological response.

Key structural modifications and their anticipated effects on activity include:

Modification of the Dihydroxybenzoic Acid Head:

Position of Hydroxyl Groups: The relative positions of the two hydroxyl groups on the benzene ring are crucial for activity. Studies on other dihydroxybenzoic acid derivatives have shown that the antioxidant and other biological activities are sensitive to the hydroxylation pattern. wiserpub.comnih.govnih.gov For instance, the presence of ortho- and para-hydroxyl groups can influence the molecule's ability to donate a hydrogen atom, a key step in radical scavenging. nih.gov

Carboxylic Acid Group: The carboxylic acid group is typically ionized at physiological pH and can form important ionic interactions or hydrogen bonds with the target protein. Esterification or reduction of this group would likely alter the binding mode and biological activity.

Modification of the Octadecyl Chain:

Chain Length: The length of the alkyl chain is a critical determinant of lipophilicity and can significantly impact membrane permeability and interaction with hydrophobic binding sites. Shortening or lengthening the octadecyl chain would likely modulate the biological activity.

Degree of Unsaturation: Introducing double or triple bonds into the alkyl chain would alter its conformation and flexibility, which could affect how it fits into a binding pocket.

Branching: The introduction of branches in the alkyl chain would increase its steric bulk and could either enhance or diminish binding affinity depending on the topology of the binding site.

By systematically synthesizing and testing a series of analogs, a comprehensive SAR profile can be established. This data provides valuable insights into the mechanism of action by revealing which molecular features are essential for target interaction and biological activity. mdpi.com

Development and Application of Chemical Probes for this compound Target Validation

Rational Design and Synthesis of Activity-Based and Affinity-Based Probes

To identify the cellular targets of this compound and validate its mechanism of action, chemical probes are indispensable tools. acs.org The design of these probes is guided by the structure of the parent molecule and involves the incorporation of a reporter tag (e.g., a fluorophore or biotin) and often a reactive group for covalent modification of the target. rsc.org

Activity-Based Probes (ABPs) are designed to covalently label the active site of a specific enzyme or a class of enzymes in an activity-dependent manner. researchgate.net For a compound like this compound, which might interact with enzymes involved in lipid metabolism, an ABP could be designed by incorporating a reactive "warhead" that can form a covalent bond with a nucleophilic residue in the enzyme's active site. nih.gov The probe would also contain a reporter tag, often introduced via a "click chemistry" handle (e.g., an alkyne or azide), to enable visualization and enrichment of the labeled proteins. acs.org

Affinity-Based Probes (also known as photoaffinity probes) are used to identify binding partners, including non-enzymatic proteins, by covalently crosslinking to the target upon photoactivation. oatext.com An affinity-based probe for this compound would typically feature a photo-reactive group, such as a diazirine or an aryl azide, which is chemically inert until irradiated with UV light. acs.org Upon photolysis, this group forms a highly reactive species that can insert into nearby C-H or N-H bonds, leading to covalent attachment of the probe to its binding partner. nih.gov Like ABPs, these probes also contain a reporter tag for subsequent detection and identification.

Validation of Probe Selectivity and Target Engagement in Complex Biological Systems

Once a chemical probe for this compound is synthesized, it is crucial to validate its selectivity and ability to engage with its intended target in a complex biological environment, such as a cell lysate or live cells.

Validation experiments typically involve:

In-gel Fluorescence Scanning: Cells or cell lysates are treated with the fluorescently tagged probe, and the proteins are separated by SDS-PAGE. The gel is then scanned for fluorescence to visualize the proteins that have been labeled by the probe. The labeling pattern should be consistent with the expected molecular weight of the target protein.

Competition Assays: To demonstrate that the probe binds to the same site as the parent compound, a competition experiment is performed. Cells or lysates are pre-incubated with an excess of the unlabeled this compound before adding the probe. A significant reduction in the fluorescence signal of the labeled protein indicates that the probe and the parent compound are competing for the same binding site.

Western Blotting: After in-gel fluorescence scanning, the identity of the labeled protein can be confirmed by Western blotting using an antibody specific to the suspected target protein.

These validation steps are essential to ensure that the chemical probe is a reliable tool for studying the biological function of this compound.

Application of Chemical Probes in Proteome-Wide Target Identification

A major application of chemical probes is in the unbiased, proteome-wide identification of cellular targets. acs.orgnih.gov This approach, often referred to as chemical proteomics, can reveal both the intended targets and any off-targets of a bioactive compound.

The general workflow for proteome-wide target identification using a biotinylated probe for this compound is as follows:

Labeling: Live cells or cell lysates are incubated with the biotinylated probe, allowing it to bind to its target proteins.

Enrichment: The probe-labeled proteins are then captured and enriched from the complex proteome using streptavidin-coated beads, which have a high affinity for biotin.

Elution and Digestion: The enriched proteins are eluted from the beads and digested into smaller peptides, typically using the enzyme trypsin.

Mass Spectrometry: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protein Identification: The mass spectrometry data is then used to search protein databases to identify the proteins that were labeled by the probe.

This powerful technique can provide a comprehensive list of potential protein targets for this compound, offering valuable insights into its mechanism of action and potential therapeutic applications. ebi.ac.uk

Use of Inactive Control Compounds for Specificity Assessment

To ensure that the observed biological effects of this compound are specifically due to its unique chemical structure, and not a result of non-specific interactions, researchers employ structurally related but biologically inactive control compounds in their investigations. The design of these inactive analogs is guided by structure-activity relationship (SAR) studies, which identify the key functional groups essential for the compound's activity. For 2,5-dihydroxy-4-alkylbenzoic acids, the 2,5-dihydroxy substitution pattern on the benzene ring and the carboxylic acid moiety are crucial for their biological effects.

Two primary types of inactive control compounds are typically synthesized and evaluated alongside this compound:

2,5-Dimethoxy-4-octadecylbenzoic acid: In this analog, the hydroxyl groups at the 2- and 5-positions are replaced by methoxy groups. This modification eliminates the hydrogen-donating ability of the hydroxyl groups, which is critical for radical scavenging and antioxidant activity. While this compound retains the long alkyl chain and the carboxylic acid, the masking of the phenolic hydroxyls is expected to significantly diminish or abolish its specific biological activities.

Methyl 2,5-dihydroxy-4-octadecylbenzoate: Here, the carboxylic acid group is esterified to its methyl ester. This alteration can impact the compound's ability to act as a proton donor and may interfere with its binding to target proteins where the anionic carboxylate form is important for interaction. While some residual activity might be observed, it is generally expected to be substantially lower than that of the parent carboxylic acid. The evaluation of a related compound, methyl 2,5-dihydroxy-4-(3′-methyl-2′-butenyl)benzoate, showed only moderate antioxidant activity, supporting the notion that esterification of the carboxyl group reduces biological efficacy. mdpi.com

By comparing the biological activity of this compound with these inactive controls, researchers can confidently attribute the observed effects to the specific arrangement of the dihydroxy and carboxylic acid functionalities, thereby validating the specificity of its mechanism of action.

Table of Inactive Control Compounds for Specificity Assessment

| Compound Name | Structure | Rationale for Inactivity | Expected Outcome in Biological Assays |

| 2,5-Dimethoxy-4-octadecylbenzoic acid |  | Masking of the essential 2,5-dihydroxy groups via methylation, which eliminates key hydrogen-bonding and radical scavenging capabilities. | Significantly reduced or no biological activity compared to the parent compound. |

| Methyl 2,5-dihydroxy-4-octadecylbenzoate |  | Esterification of the carboxylic acid group, which can alter the compound's acidity, charge, and interaction with biological targets. | Substantially lower biological activity compared to the parent compound. |

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational and theoretical approaches for the chemical compound This compound that would allow for the creation of the detailed article as outlined in the user's request.

The provided outline requires in-depth, scientifically accurate information for highly specialized subsections, including:

Molecular Modeling and Dynamics Simulations

Conformational Landscape and Flexibility Analysis

Protein-Ligand Docking Studies with Predicted Biological Targets

Binding Site Prediction and Characterization

Scoring Function Evaluation and Refinement

Advanced Molecular Dynamics (MD) Simulations of its Biomacromolecule Complexes

Stability and Trajectory Analysis of these Complexes

While general computational methodologies and studies on structurally related but distinct molecules—such as other benzoic acid derivatives (e.g., 2,5-dihydroxybenzoic acid) or long-chain alkyl compounds (e.g., alkyl gallates)—are available, this information does not directly apply to this compound.

To adhere to the strict instructions of focusing solely on "this compound" and not introducing information that falls outside the explicit scope, the requested article cannot be generated at this time due to the absence of specific research data for this particular compound. Generating content would require extrapolation from other compounds, leading to a scientifically inaccurate and speculative article that would not meet the required standards of factual reporting.

Computational and Theoretical Approaches in the Study of 2,5 Dihydroxy 4 Octadecylbenzoic Acid

Molecular Modeling and Dynamics Simulations of 2,5-Dihydroxy-4-octadecylbenzoic Acid

Advanced Molecular Dynamics (MD) Simulations of this compound-Biomacromolecule Complexes

Binding Free Energy Calculations (e.g., MM-PBSA, FEP)

A critical step in drug discovery is the accurate prediction of the binding affinity between a ligand and its target protein. Binding free energy calculations are employed to quantify the strength of this interaction. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) are powerful techniques for this purpose. nih.govrutgers.edu

The MM/PBSA approach calculates the binding free energy by combining molecular mechanics energy with continuum solvation models. nih.govambermd.org This calculation involves three main components: the molecular mechanical energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy. The process typically uses snapshots from a molecular dynamics (MD) simulation of the protein-ligand complex to compute an average binding free energy. frontiersin.org For this compound, this method could be used to estimate its binding affinity to targets like the anti-apoptotic proteins Mcl-1 and Bfl-1, providing a quantitative measure to rank it against other derivatives. nih.govnih.gov

Table 1: Representative Components of MM/PBSA Binding Free Energy Calculation

| Energy Component | Description | Contribution to Binding |

|---|---|---|

| ΔE_vdw | Van der Waals Energy | Favorable (Negative) |

| ΔE_elec | Electrostatic Energy | Favorable (Negative) |

| ΔG_polar | Polar Solvation Energy | Unfavorable (Positive) |

| ΔG_nonpolar | Nonpolar Solvation Energy | Favorable (Negative) |

| -TΔS | Conformational Entropy | Unfavorable (Positive) |

| ΔG_bind | Total Binding Free Energy | Sum of all components |

This interactive table outlines the typical energetic contributions considered in an MM/PBSA calculation. The final binding free energy (ΔG_bind) is a balance of these favorable and unfavorable terms.

Free Energy Perturbation (FEP) is another rigorous method used to calculate relative binding free energies. rutgers.edu FEP simulations involve gradually "transforming" one molecule into another (e.g., a derivative of this compound into another) within the protein's binding site and in solution. By calculating the free energy change for these transformations, the relative binding affinity of the two molecules can be determined with high accuracy. nih.gov This is particularly useful for guiding the optimization of a lead compound by predicting whether a proposed chemical modification will improve binding potency.

Allosteric Regulation and Conformational Changes Induced by Ligand Binding

Ligand binding to a protein does not always occur at the active site. Allosteric regulation describes how the binding of a molecule at a secondary, or "allosteric," site can influence the protein's activity at its primary functional site. nih.gov This regulation is mediated through conformational changes that propagate through the protein structure. nih.gov

Computational methods, particularly molecular dynamics (MD) simulations, are crucial for studying these dynamic events. An MD simulation can model the behavior of a protein-ligand system over time, revealing how the binding of a molecule like this compound can induce subtle or significant shifts in the protein's three-dimensional structure. researchgate.net For instance, the binding of an allosteric modulator can stabilize a specific protein conformation—either active or inactive—thereby enhancing or inhibiting its function. nih.gov These simulations can map the communication pathways within the protein that connect the allosteric site to the active site. nih.gov Understanding these ligand-induced conformational changes is key to designing molecules that can precisely modulate a target protein's function, a strategy of growing importance in modern drug discovery. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule, which govern its structure, reactivity, and spectroscopic characteristics. researchgate.netpreprints.orgchemrxiv.org

Electronic Structure Analysis of this compound and its Derivatives

DFT calculations are used to determine the electronic structure of this compound. nih.gov This involves calculating the distribution of electrons within the molecule and the energies of its molecular orbitals. Key properties derived from this analysis include:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for understanding and predicting non-covalent interactions like hydrogen bonding, which are central to ligand-protein binding.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. mdpi.com The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and the stabilizing effects of electron delocalization within the molecule. researchgate.net

For derivatives of the 2,5-dihydroxybenzoic acid scaffold, these analyses can explain how different substituents alter the electronic properties of the core structure, thereby influencing its binding affinity and reactivity. researchgate.netchemrxiv.org

Prediction of Spectroscopic Signatures (e.g., UV-Vis, NMR) for Characterization

Quantum chemical calculations are highly effective in predicting the spectroscopic properties of molecules, which is invaluable for their characterization and identification.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, allowing for the prediction of its UV-Vis absorption spectrum. researchgate.netnih.gov This helps in understanding the chromophores within the molecule and how structural modifications might alter its absorption characteristics.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to compute the nuclear magnetic shielding tensors, which can then be converted into NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net Comparing these predicted spectra with experimental data is a powerful way to confirm the structure of synthesized compounds like this compound and its analogs. researchgate.netchemicalbook.com

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Benzoic Acid Analog

| Technique | Predicted Value | Experimental Value |

|---|---|---|

| UV-Vis (λ_max) | 310 nm | 315 nm |

| ¹H NMR (δ, ppm) | 7.15 (Ar-H) | 7.21 (Ar-H) |

| ¹³C NMR (δ, ppm) | 170.5 (COOH) | 171.9 (COOH) |

This interactive table illustrates the typical agreement between computationally predicted and experimentally measured spectroscopic data, a key method for structural validation.

Investigation of Reaction Pathways and Transition States in Biosynthesis or Degradation

Understanding how a molecule is synthesized in nature or how it is metabolized and degraded is fundamental to its development as a drug. Quantum chemical calculations can elucidate complex reaction mechanisms by mapping the entire potential energy surface of a reaction. biorxiv.org This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

By calculating the activation energy (the energy difference between the reactant and the transition state), researchers can predict the feasibility and rate of a given reaction step. nih.govnih.gov For instance, DFT studies on the degradation of related compounds like 2,5-dihydroxy-1,4-benzoquinone (B104904) have successfully identified reaction intermediates and calculated activation energies that match experimental findings. nih.govresearchgate.netresearchgate.net This same methodology could be applied to investigate the potential metabolic pathways of this compound, predicting its likely metabolites and degradation products in a biological system.

In Silico Drug Design Principles Applied to this compound Scaffolds

The 2,5-dihydroxybenzoic acid core is considered a "scaffold"—a central molecular framework upon which new drug candidates can be built. arxiv.org In silico drug design integrates computational techniques to rationally design and optimize molecules based on this scaffold. nih.govresearchgate.net The process for a scaffold like that of this compound would typically follow a structured workflow. nih.govmdpi.com

Target Identification and Binding Site Analysis: The first step is to identify a biological target, such as the Mcl-1 protein, and characterize its ligand-binding pocket. nih.govnih.gov

Structure-Based Design: Using the 3D structure of the target, new derivatives are designed to fit optimally within the binding site. The long octadecyl chain of this compound, for example, would be designed to occupy a specific hydrophobic pocket in the target protein.

Virtual Screening and Docking: A virtual library of compounds based on the 2,5-dihydroxybenzoic acid scaffold would be created by adding various functional groups. Molecular docking would then be used to predict the binding pose and score the affinity of each compound, allowing for the rapid screening of thousands of potential molecules. nih.gov

Binding Affinity Prediction: The most promising candidates from docking would be subjected to more rigorous binding free energy calculations (MM/PBSA, FEP) to obtain more accurate predictions of their potency. nih.gov

ADME/Tox Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of the designed compounds. This helps to eliminate candidates with poor pharmacokinetic profiles early in the discovery process.

This iterative cycle of design, prediction, and refinement allows medicinal chemists to focus their synthetic efforts on compounds with the highest probability of success, significantly accelerating the drug discovery process. nih.gov The 2,5-substituted benzoic acid scaffold has already proven to be a valuable starting point for developing potent and selective inhibitors of protein-protein interactions, and in silico methods are essential for unlocking its full therapeutic potential. nih.govacs.orgresearchgate.netfigshare.com

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design relies on the three-dimensional structural information of a biological target, typically a protein or enzyme, to design and optimize ligands that can bind to it with high affinity and selectivity. A key technique in SBDD is molecular docking, a computational method that predicts the preferred orientation of a molecule when bound to another to form a stable complex.

In a hypothetical SBDD study involving this compound, researchers would first require the 3D structure of its biological target, for instance, an enzyme like 5-lipoxygenase. Using molecular docking software, the compound would be virtually placed into the active site of the enzyme to predict its binding mode and affinity. This analysis would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues of the target. The insights gained from these simulations would guide the rational design of more potent and selective analogs.

Ligand-Based Drug Design (LBDD) Methodologies (e.g., Pharmacophore Modeling, 3D-QSAR)

In the absence of a known 3D structure of the biological target, Ligand-Based Drug Design methodologies are employed. These approaches are based on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. To apply this to this compound, a set of known active and inactive molecules with similar structural scaffolds would be required. From this set, a pharmacophore model could be generated, highlighting the key chemical features essential for activity, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method correlates the biological activity of a set of compounds with their 3D properties, such as steric and electrostatic fields. For a series of analogs of this compound, a 3D-QSAR model could be developed to predict the activity of new, unsynthesized compounds. This would involve aligning the molecules and calculating their molecular fields to derive a statistical model that relates these fields to their biological activity.

De Novo Drug Design and Scaffold Hopping Approaches

De Novo Drug Design: This computational approach aims to design novel molecules from scratch, atom by atom or fragment by fragment, within the constraints of a target's binding site. If the binding site of a target for this compound were known, de novo design algorithms could be used to generate new molecular structures that are predicted to have high binding affinity.

Scaffold Hopping: This technique involves identifying new molecular scaffolds that are structurally different from existing active compounds but retain similar biological activity. Starting with the 2,5-dihydroxybenzoic acid scaffold of the target compound, scaffold hopping algorithms could be used to search for novel core structures that maintain the essential pharmacophoric features required for activity, potentially leading to compounds with improved properties such as better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Application of Artificial Intelligence and Machine Learning in Computational Studies

Artificial intelligence and machine learning are increasingly being used to accelerate drug discovery. nih.gov These technologies can be applied to various aspects of computational chemistry. For instance, machine learning models can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new compounds. acs.org

In the context of this compound, AI and ML could be used to:

Develop more accurate QSAR models by learning complex relationships between molecular descriptors and biological activity.

Enhance virtual screening by training models to identify potential hit compounds from large chemical libraries more efficiently. nih.gov

Predict ADMET properties to filter out compounds with undesirable pharmacokinetic or toxicity profiles early in the discovery process.

Aid in de novo design by using generative models to create novel molecular structures with desired properties. acs.org

While these computational approaches are well-established in drug discovery, their specific and detailed application to this compound remains an area for future research.

Advanced Analytical Methodologies for the Research and Characterization of 2,5 Dihydroxy 4 Octadecylbenzoic Acid

High-Resolution Structural Elucidation Techniques

The precise determination of the three-dimensional arrangement of atoms within 2,5-Dihydroxy-4-octadecylbenzoic acid is fundamental to understanding its chemical behavior and potential applications. High-resolution structural elucidation techniques provide the necessary insights into its molecular architecture, from connectivity to spatial conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the elucidation of the molecule's connectivity and stereochemistry.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed for a comprehensive structural characterization.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The aromatic protons on the benzoic acid ring would appear as distinct signals in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns providing information about their substitution pattern. The long octadecyl chain would show a series of overlapping signals in the upfield region (around 0.8-1.6 ppm), with the terminal methyl group appearing as a characteristic triplet.

¹³C NMR: The carbon-13 NMR spectrum would indicate the number of unique carbon environments. The carbonyl carbon of the carboxylic acid would be observed at the most downfield chemical shift (around 170-180 ppm). The carbons of the aromatic ring would resonate in the 110-160 ppm range, while the carbons of the octadecyl chain would appear in the upfield region (10-40 ppm).

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy) would identify proton-proton couplings, helping to trace the connectivity within the octadecyl chain and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is critical for connecting the octadecyl chain to the benzoic acid core.

Illustrative ¹H and ¹³C NMR Data for this compound:

| Assignment | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~11-12 (s, 1H) | ~175 |

| Aromatic C-OH (2-position) | ~9-10 (s, 1H) | ~155 |

| Aromatic C-OH (5-position) | ~9-10 (s, 1H) | ~150 |

| Aromatic CH (3-position) | ~7.0 (s, 1H) | ~118 |

| Aromatic C (4-position) | - | ~125 |

| Aromatic CH (6-position) | ~7.2 (s, 1H) | ~120 |

| Aromatic C (1-position) | - | ~115 |

| Methylene (-CH₂-) adjacent to ring | ~2.8 (t, 2H) | ~35 |

| Methylene (-CH₂-)n chain | ~1.2-1.6 (m) | ~22-32 |

| Terminal Methyl (-CH₃) | ~0.9 (t, 3H) | ~14 |

Note: The chemical shifts are approximate and would be confirmed by experimental data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule in its solid, crystalline state. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the exact coordinates of each atom, as well as bond lengths and angles.

For long-chain alkylbenzoic acids, X-ray crystallography can reveal important information about their packing in the solid state, including the formation of hydrogen-bonded dimers between the carboxylic acid groups and the arrangement of the long alkyl chains. capes.gov.brrsc.orgcolab.ws This information is crucial for understanding the material's physical properties, such as its melting point and solubility. The analysis of related p-n-alkoxybenzoic acids has shown that the molecules often exist as centrosymmetric hydrogen-bonded dimers in the crystalline state. capes.gov.br

Hypothetical Crystallographic Data for this compound:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.5 |

| c (Å) | 45.0 |

| β (°) | 95 |

| Volume (ų) | 2580 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.15 |

Note: This data is hypothetical and would need to be determined experimentally.

Cryo-Electron Microscopy (Cryo-EM) for Complex Structures

Cryo-electron microscopy (Cryo-EM) is a technique that is particularly useful for determining the structure of large molecular complexes and assemblies that are difficult to crystallize. nih.gov For a molecule like this compound, which has amphiphilic properties due to its polar head group and long nonpolar tail, Cryo-EM could be employed to study its self-assembly into larger structures, such as micelles or bilayers, or its interaction with other molecules like proteins or lipids. nih.govuib.no

By flash-freezing a sample in a thin layer of vitreous ice, Cryo-EM allows for the visualization of these complexes in a near-native state. The resulting images can then be processed to generate a three-dimensional reconstruction of the structure. This technique would be invaluable for understanding how this compound behaves in a biological context, for instance, its interaction with cell membranes.

Mass Spectrometry-Based Approaches

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the characterization of organic molecules, providing information on their molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. ijpras.com This is a crucial step in the identification of a new compound or the confirmation of a known structure. For this compound, HRMS would be able to distinguish its molecular formula from other compounds with the same nominal mass but different elemental compositions.

Expected HRMS Data for this compound (C₂₅H₄₂O₄):

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | 407.3105 | 407.3103 | -0.5 |

| [M-H]⁻ | 405.2959 | 405.2961 | +0.5 |

| [M+Na]⁺ | 429.2924 | 429.2922 | -0.5 |

Note: The observed m/z and mass error are illustrative and would be determined experimentally.

LC-MS/MS for Metabolite Identification and Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the identification and quantification of molecules in complex mixtures, such as biological samples. nih.gov This technique first separates the components of a mixture using liquid chromatography, and then uses tandem mass spectrometry to identify and quantify each component. nih.gov

In the context of this compound, LC-MS/MS would be the method of choice for studying its metabolism. uclouvain.be By analyzing biological fluids (e.g., plasma, urine) after administration of the compound, it would be possible to identify and quantify its metabolites. researchgate.netrrml.ro The fragmentation pattern of the parent compound and its metabolites in the MS/MS experiment provides structural information that aids in their identification. researchgate.net This is essential for understanding the fate of the compound in a biological system. For instance, studies on similar phenolic compounds have successfully used LC-MS/MS to profile their metabolites. vu.edu.auresearchgate.net

Potential Metabolic Transformations of this compound Detectable by LC-MS/MS:

| Metabolic Reaction | Resulting Metabolite | Expected Mass Shift |

| Glucuronidation | Glucuronide conjugate | +176 Da |

| Sulfation | Sulfate conjugate | +80 Da |

| Oxidation of alkyl chain | Hydroxylated derivative | +16 Da |

| Beta-oxidation of alkyl chain | Chain-shortened acid | -28 Da (for each C₂ unit) |

Ion Mobility Spectrometry for Conformational Analysis

Ion Mobility Spectrometry (IMS) is a powerful technique for separating ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enabling the characterization of an ion's three-dimensional structure and conformational flexibility.

For a molecule like this compound, with its long and flexible octadecyl chain, IMS would be invaluable for investigating its gas-phase conformations. The long alkyl chain can fold and adopt various spatial arrangements, leading to different collision cross-sections (CCS), which is the parameter measured by IMS. It is plausible that both compact, folded conformers and extended, linear conformers could coexist.

Research Focus and Hypothetical Findings:

Conformational Diversity: IMS-MS could resolve different conformers of the [M-H]⁻ or [M+H]⁺ ion of this compound. The resulting arrival time distribution (ATD) might show multiple peaks or a broad peak, indicative of several stable conformers or a flexible structure.

Influence of Solvent and Temperature: The initial conformation of the molecule can be influenced by the solvent from which it is electrosprayed. By varying the solvent system, researchers could study how the solvent environment affects the folding of the octadecyl chain.

Complexation Studies: IMS can be used to study how the molecule interacts with other ions, such as metal cations. The binding of a cation could induce a conformational change, for example, causing the polar head to wrap around the ion, which would be observable as a shift in the CCS.